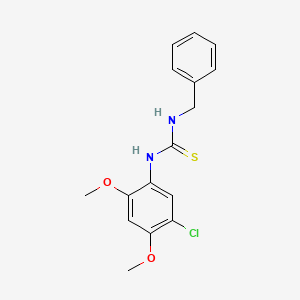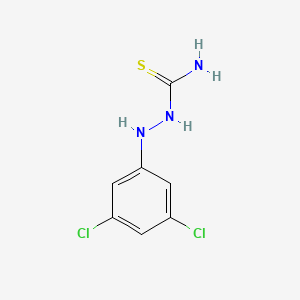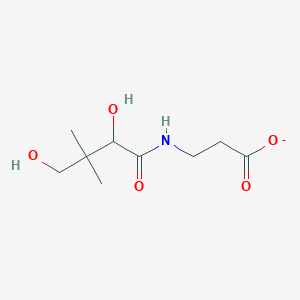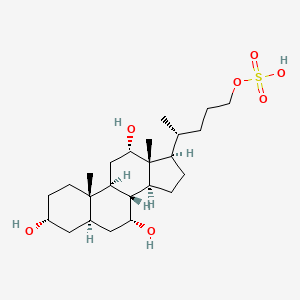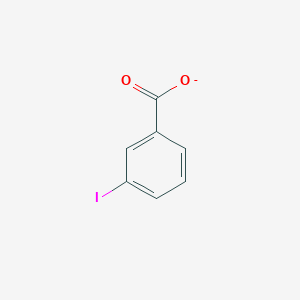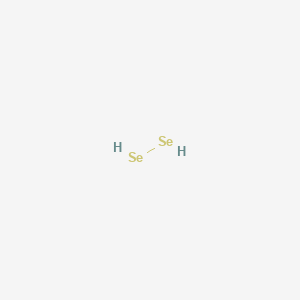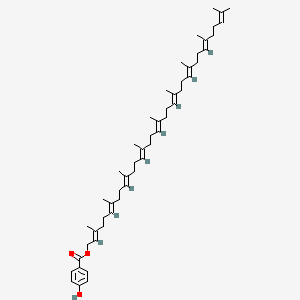![molecular formula C37H50N6O2 B1234529 (17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)
(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone.
Scientific Research Applications
Inhibitors of Androgen Biosynthesis
The compound and its derivatives have been explored as inhibitors of androgen biosynthesis. Research reveals the structural uniqueness of these compounds, especially in their E ring, leading to biological activity relevant in androgen biosynthesis inhibition (Djigoué et al., 2012).
Anticonvulsant Activity
Studies have synthesized and tested similar compounds for anticonvulsant activity. These compounds demonstrated effectiveness in various seizure models, highlighting their potential in treating convulsive disorders (Kamiński et al., 2011).
Antimicrobial Activity
Certain derivatives of this compound have been synthesized and shown to possess high antimicrobial activity. This suggests their potential application in combating various microbial strains (Yurttaş et al., 2016).
Structural Analysis and Crystallography
The structural characteristics of this compound and its derivatives have been extensively studied using crystallography. These studies contribute to understanding the molecular conformation and potential interactions in biological systems (Ketuly et al., 2010).
Anti-Cancer Properties
Research on structurally similar compounds has revealed their potential in inhibiting cancer cell growth. These findings provide a foundation for developing new therapeutic agents against various types of cancer (Amr et al., 2017).
Anti-HIV Activity
Some derivatives have been evaluated for their anti-HIV properties, indicating their potential as non-nucleoside reverse transcriptase inhibitors in treating HIV (Al-Masoudi et al., 2015).
Anti-Inflammatory Agents
Compounds with similar structures have been investigated as potential anti-inflammatory agents, offering new avenues for developing treatments for inflammation-related disorders (Gallard et al., 2003).
properties
Product Name |
(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
|---|---|
Molecular Formula |
C37H50N6O2 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C37H50N6O2/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3/t28?,29?,31-,36?,37?/m1/s1 |
InChI Key |
LBGLGTAQLROFTM-PAHCNOFYSA-N |
Isomeric SMILES |
CC12CC=C3C(C1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



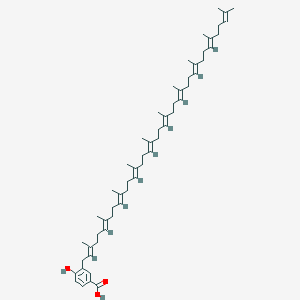
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
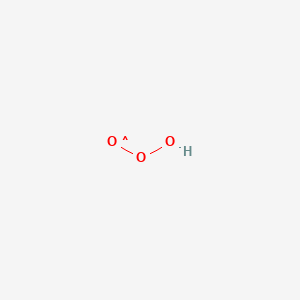
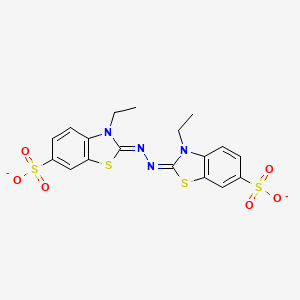
![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
